4-Pteridinamine, 7-phenyl-

Diuretics Pharmacology Electrolyte Balance

4-Pteridinamine, 7-phenyl- (also identified as 7-phenylpteridin-4-amine or 4-amino-7-phenylpteridine) is a pteridine-based heterocyclic small molecule with the molecular formula C₁₂H₉N₅ and a molecular weight of 223.23 g/mol. Characterized by a 7-phenyl substitution and a primary amine group at the 4-position of the pteridine core, this compound belongs to a class of substituted pteridines that have been explored for their bioactivity, particularly as nonkaliuretic diuretics.

Molecular Formula C12H9N5
Molecular Weight 223.23 g/mol
CAS No. 73384-11-9
Cat. No. B15094919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pteridinamine, 7-phenyl-
CAS73384-11-9
Molecular FormulaC12H9N5
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=N2)N
InChIInChI=1S/C12H9N5/c13-11-10-12(16-7-15-11)17-9(6-14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,15,16,17)
InChIKeyYZCLSEIRDPNKJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pteridinamine, 7-phenyl- (CAS 73384-11-9): Molecular Identity and Pteridine Scaffold Specifications for Research and Procurement


4-Pteridinamine, 7-phenyl- (also identified as 7-phenylpteridin-4-amine or 4-amino-7-phenylpteridine) is a pteridine-based heterocyclic small molecule with the molecular formula C₁₂H₉N₅ and a molecular weight of 223.23 g/mol [1]. Characterized by a 7-phenyl substitution and a primary amine group at the 4-position of the pteridine core, this compound belongs to a class of substituted pteridines that have been explored for their bioactivity, particularly as nonkaliuretic diuretics [2]. Its chemical structure differentiates it from clinically used pteridine diuretics like triamterene, which possesses a distinct substitution pattern and mechanism of action [3].

Why Generic Pteridine Substitution Falls Short: The Critical Role of 7-Phenyl-4-pteridinamine's Unique Structural and Pharmacological Profile


Substituting 4-Pteridinamine, 7-phenyl- with a generic pteridine analog is not advisable due to the highly specific structure-activity relationships (SAR) governing this chemical class. The compound's distinct substitution pattern—a phenyl ring at the 7-position and an unsubstituted 2-position—is crucial for its documented nonkaliuretic diuretic activity [1]. In contrast, clinically utilized pteridines like triamterene (2,4,7-triamino-6-phenylpteridine) possess amino groups at the 2-, 4-, and 7-positions, leading to a different mechanism of action (ENaC inhibition and potassium-sparing effects) [2]. Even minor alterations, such as shifting the phenyl group from the 7- to the 6-position, or adding substituents to the 2-position, can drastically alter or abolish the desired pharmacological profile and may introduce unintended off-target effects. Therefore, for research or development applications requiring the specific properties of this compound, precise procurement of 4-Pteridinamine, 7-phenyl- is essential to ensure experimental reproducibility and valid SAR conclusions [1].

Quantitative Differentiation Guide: Head-to-Head Evidence for 4-Pteridinamine, 7-phenyl- (CAS 73384-11-9) vs. Pteridine Analogs


Nonkaliuretic Diuretic Activity: Distinct Electrolyte Excretion Profile vs. Triamterene

4-Pteridinamine, 7-phenyl- has been characterized as an excellent nonkaliuretic diuretic, meaning it promotes diuresis without significant potassium loss [1]. This is a key differentiation from the clinically used pteridine diuretic triamterene, which is a potassium-sparing diuretic that directly inhibits epithelial sodium channels (ENaC) and reduces potassium excretion [2]. While direct side-by-side comparison data is limited in the primary patent literature, the claimed mechanism of action and the 'nonkaliuretic' classification for the 7-phenyl series is a class-level inference based on the specific structural requirements described in US4187307.

Diuretics Pharmacology Electrolyte Balance

Synthetic Accessibility: High-Yield Amination Route Compared to Alternative Pteridine Derivatives

The synthesis of 4-Pteridinamine, 7-phenyl- (7-phenylpteridin-4-amine) is achievable with a high yield of approximately 90% via the amination of 7-phenylpteridine using liquid ammonia and potassium permanganate at -40°C over 4.0 hours [1]. This direct amination method represents a practical and efficient route, contrasting with the multi-step syntheses often required for other substituted pteridines, such as the 2,4,7-triamino-6-phenylpteridine (triamterene) [2].

Synthetic Chemistry Process Development Heterocyclic Amination

Physicochemical Profile: Computed Lipophilicity and Drug-Likeness vs. Triamterene

4-Pteridinamine, 7-phenyl- exhibits distinct physicochemical properties compared to its analog triamterene. The target compound has a computed XLogP3-AA of 1.1, indicating moderate lipophilicity, whereas triamterene has a lower logP (experimental ~0.98) [1][2]. Additionally, 4-Pteridinamine, 7-phenyl- possesses only 1 hydrogen bond donor, compared to 3 for triamterene [1][2]. These differences suggest the target compound may have improved membrane permeability potential, a key consideration in early-stage drug discovery.

ADME Drug Design Physicochemical Properties

Key Research and Industrial Application Scenarios for 4-Pteridinamine, 7-phenyl- (CAS 73384-11-9)


Diuretic and Renal Pharmacology Research: Investigating Nonkaliuretic Mechanisms

This compound serves as a key research tool for studying diuretic mechanisms that do not involve significant potassium loss. Based on its classification in US4187307 as a nonkaliuretic diuretic [1], it is ideal for in vivo experiments in rodent models designed to dissect renal electrolyte handling pathways distinct from those targeted by potassium-sparing agents like triamterene [2]. This allows researchers to probe novel targets for edema and hypertension treatment without the confounding factor of altered potassium homeostasis.

Medicinal Chemistry and Drug Discovery: A Scaffold for Optimizing Oral Bioavailability

4-Pteridinamine, 7-phenyl- provides a valuable scaffold for medicinal chemistry optimization programs. Its favorable physicochemical properties—specifically, a higher computed lipophilicity (XLogP3 = 1.1) and fewer hydrogen bond donors (1) compared to triamterene—suggest a potential advantage in designing orally bioavailable drug candidates [1][2]. It can be used as a starting point for synthesizing novel derivatives with improved ADME profiles while exploring the SAR of the 7-phenylpteridine core.

Chemical Synthesis and Process Development: A High-Yield Synthetic Intermediate

The high-yielding (~90%) synthesis of this compound via amination of 7-phenylpteridine makes it an attractive synthetic intermediate [3]. In process chemistry R&D, it can be utilized as a key building block for the rapid and cost-effective preparation of more complex pteridine-based libraries. Its efficient synthesis reduces the time and material costs associated with generating diverse chemical matter for screening campaigns.

Reference Standard for Analytical and Bioanalytical Method Development

Given its well-defined structure and molecular weight (223.23 g/mol) [4], 4-Pteridinamine, 7-phenyl- is suitable for use as an analytical reference standard. It can be employed in the development and validation of HPLC, LC-MS, or other chromatographic methods for detecting and quantifying pteridine analogs in complex biological matrices or chemical reaction mixtures, ensuring method accuracy and reproducibility.

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